

6-Bromo-2-methylnicotinonitrile: A Strategic Heterocyclic Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-2-methylnicotinonitrile**

Cat. No.: **B1517302**

[Get Quote](#)

Introduction: The Enduring Importance of the Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridine ring stands out as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and advanced organic materials.^[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of molecular design. Within the vast family of pyridine derivatives, **6-Bromo-2-methylnicotinonitrile** has emerged as a particularly versatile and powerful building block. This guide offers an in-depth technical exploration of its properties, reactivity, and strategic applications, tailored for researchers, scientists, and drug development professionals.

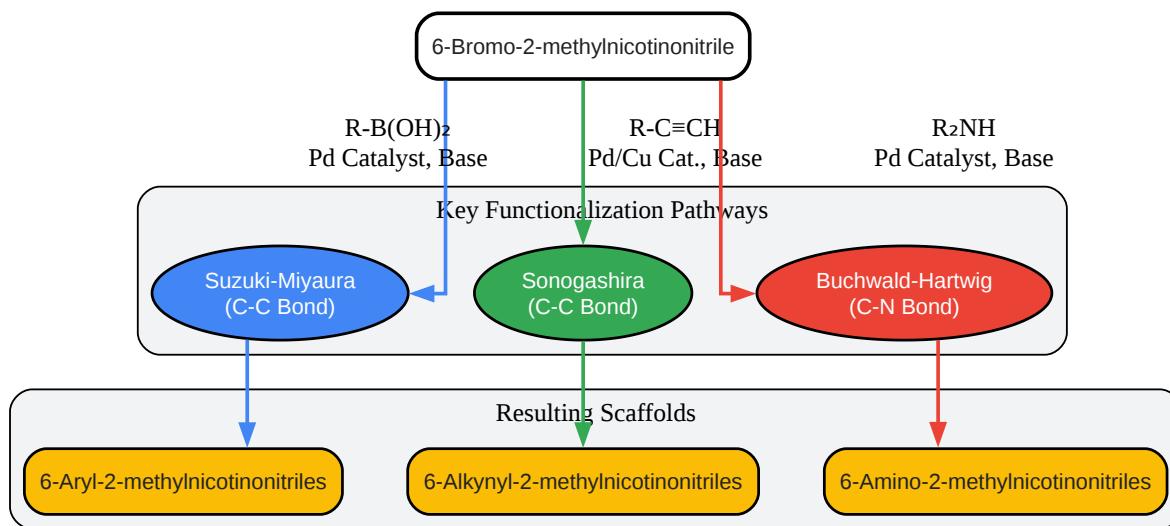
The strategic value of **6-Bromo-2-methylnicotinonitrile** lies in its trifecta of functional handles: the reactive bromo substituent at the C-6 position, the versatile nitrile group at C-3, and the methyl group at C-2. The bromine atom is primed for a host of palladium-catalyzed cross-coupling reactions, serving as a gateway to introduce diverse aryl, heteroaryl, alkynyl, and amino moieties.^{[2][3]} This capability is paramount in drug discovery for exploring structure-activity relationships (SAR) and fine-tuning the pharmacological profiles of lead compounds.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. The physical and spectroscopic characteristics of **6-Bromo-2-methylnicotinonitrile** are summarized below.

Physicochemical Properties

This table provides essential identifying and handling information for **6-Bromo-2-methylnicotinonitrile**.


Property	Value	Source
CAS Number	1003711-39-4	[4]
Molecular Formula	C ₇ H ₅ BrN ₂	[4][5]
Molecular Weight	197.03 g/mol	[4][5]
MDL Number	MFCD09839266	[4]
Storage Conditions	Inert atmosphere, 2-8°C	[4][6]
Classification	Heterocyclic Building Block (Pyridine, Nitrile, Bromide)	[4]

Spectroscopic Signature

While a detailed spectroscopic analysis for the 2-methyl derivative is compiled from supplier data, a comparative analysis with the closely related 6-Bromonicotinonitrile provides valuable insights into the influence of substituents on the pyridine ring. The electronic effects of the halogen and other groups create distinct signatures in NMR, IR, and MS data.[7] The methyl group in **6-Bromo-2-methylnicotinonitrile** will characteristically introduce a singlet in the ¹H NMR spectrum around 2.5 ppm and a corresponding signal in the ¹³C NMR spectrum.

Section 2: The Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The true power of **6-Bromo-2-methylnicotinonitrile** is unlocked through its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the electron-deficient C-6 position is an ideal site for oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that forges new carbon-carbon and carbon-nitrogen bonds with high precision and functional group tolerance.[3][8]

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions of **6-Bromo-2-methylnicotinonitrile**.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming reaction in pharmaceutical synthesis, celebrated for its mild conditions, commercial availability of a vast library of boronic acids, and tolerance of diverse functional groups.[3][8]

Causality Behind the Protocol: The reaction mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with the base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[9][10] The choice of a base (e.g.,

K_2CO_3 , Cs_2CO_3) is crucial for activating the boronic acid. A mixed solvent system like dioxane/water or toluene/water is often employed to dissolve both the organic and inorganic reagents.[3]

Detailed Experimental Protocol: Synthesis of 6-Aryl-2-methylnicotinonitrile

This protocol is a representative procedure and may require optimization for specific substrates.[3]

- Materials:

- **6-Bromo-2-methylnicotinonitrile** (1.0 eq.)
- Arylboronic acid (1.2-1.5 eq.)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%)[1][2]
- Base (e.g., K_2CO_3 , 2.0-3.0 eq.)
- Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)[1]
- Schlenk flask or reaction vial
- Magnetic stirrer and heating mantle
- Inert gas supply (Nitrogen or Argon)

- Procedure:

- To a dry Schlenk flask, add **6-Bromo-2-methylnicotinonitrile**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3]
- Add the degassed solvent system to the flask via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-2-methylnicotinonitrile.

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the formation of a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between **6-Bromo-2-methylnicotinonitrile** and a terminal alkyne.^[11] This reaction is invaluable for extending molecular frameworks, creating rigid linkers, and accessing structures prevalent in materials science and as precursors for other heterocycles.^[2]

Causality Behind the Protocol: The reaction proceeds via a dual catalytic cycle involving both palladium and copper(I).^{[11][12]} The palladium cycle is similar to the Suzuki reaction. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.^[13] An amine base (e.g., triethylamine, diisopropylamine) is typically used both as a base and as a solvent.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is notoriously difficult using classical methods.^[14] It allows for the coupling of **6-Bromo-2-methylnicotinonitrile** with a wide range of primary and secondary amines, providing direct access to 6-amino-2-methylnicotinonitrile derivatives.^[2]

Causality Behind the Protocol: This reaction also follows a $\text{Pd}(0)/\text{Pd}(\text{II})$ catalytic cycle.^[15] The choice of ligand is critical and has evolved through several "generations" to handle increasingly

challenging substrates.[14] Sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step, which is the C-N bond-forming step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[15][16]

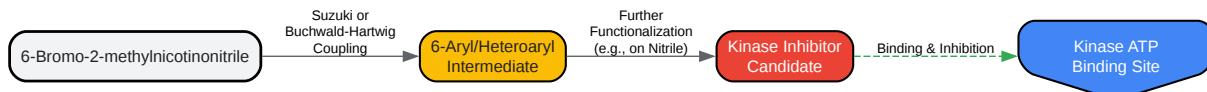
Detailed Experimental Protocol: Synthesis of 6-(Arylamino)-2-methylnicotinonitrile

This protocol is a representative procedure for C-N bond formation.[17]

- Materials:

- **6-Bromo-2-methylnicotinonitrile** (1.0 eq.)
- Amine (primary or secondary, 1.2 eq.)
- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%)
- Phosphine Ligand (e.g., Xantphos, XPhos, 4 mol%)
- Base (e.g., Sodium tert-butoxide, 1.4 eq.)
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
- Schlenk flask or reaction vial
- Magnetic stirrer and heating mantle
- Inert gas supply (Nitrogen or Argon)

- Procedure:


- In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
- Add **6-Bromo-2-methylnicotinonitrile** and the amine.
- Add the anhydrous, degassed solvent.
- Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

- Monitor the reaction progress by LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
- Filter the mixture through a pad of Celite to remove palladium residues.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na_2SO_4).
- Concentrate under reduced pressure and purify by column chromatography.

Section 3: Application in Kinase Inhibitor Synthesis

The true measure of a building block is its utility in creating molecules with significant biological function. The substituted nicotinonitrile scaffold is a key feature in numerous potent kinase inhibitors.^[1] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.^{[18][19]}

The 6-substituted nicotinonitrile core, readily synthesized from **6-Bromo-2-methylnicotinonitrile**, serves as an excellent scaffold for interacting with the hinge region of the ATP-binding pocket of many kinases. For example, the closely related 6-bromonicotinonitrile is a key intermediate in the synthesis of PF-06651600, a selective covalent inhibitor of Janus kinase 3 (JAK3), which is implicated in inflammatory diseases.^[1]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from building block to kinase inhibitor.

By employing Suzuki or Buchwald-Hartwig reactions, medicinal chemists can append a variety of functionalized rings at the C-6 position to probe for optimal interactions with the kinase active site. The nitrile group can be maintained for its polar interactions or further transformed into an amide or other functional groups to target specific amino acid residues.

Section 4: Safety and Handling

As with any reactive chemical, proper handling of **6-Bromo-2-methylnicotinonitrile** is essential. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[20][21]

- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[20][21]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[20][22]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[4][21]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[23]

References

- A Comparative Spectroscopic Analysis of 6-Bromonicotinonitrile and Its Halogen
- Experimental procedures for the functionalization of 6-Bromonicotinonitrile. (2025). Benchchem.
- SAFETY DATA SHEET for 6-Bromo-2-methylquinoline. Fisher Scientific.
- 6-BROMO-2,2-DIMETHYLHEXANENITRILE SDS. ECHEMI.
- 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery. (2025). Benchchem.
- SAFETY D
- SAFETY DATA SHEET for 2-Bromo-6-methylpyridine. Fisher Scientific.
- **6-Bromo-2-methylnicotinonitrile** Inform
- 2-Amino-5-bromo-6-methyl-nicotinonitrile. PubChem.
- Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermedi
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. (2025). Benchchem.
- 6-Bromo-4-methyl-nicotinonitrile. Synblock.
- Buchwald–Hartwig amin
- Preparation of sec and tert amines by Buchwald–Hartwig Amin

- Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. (2025). Benchchem.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Sonogashira coupling. Wikipedia.
- 2-Bromo-6-methylnicotinonitrile. BLD Pharm.
- The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Compar
- Sonogashira Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (2025). Benchchem.
- Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). PMC, PubMed Central.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- 2. [2. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- 3. [3. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- 4. [1003711-39-4|6-Bromo-2-methylnicotinonitrile|BLD Pharm \[bldpharm.com\]](https://bldpharm.com)
- 5. [CAS 1003711-35-0 | 6-Bromo-4-methyl-nicotinonitrile - Synblock \[synblock.com\]](https://synblock.com)
- 6. [155265-57-9|2-Bromo-6-methylnicotinonitrile|BLD Pharm \[bldpharm.com\]](https://bldpharm.com)
- 7. [pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- 8. [pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- 9. [myers.faculty.chemistry.harvard.edu \[myers.faculty.chemistry.harvard.edu\]](https://myers.faculty.chemistry.harvard.edu)
- 10. [Suzuki Coupling \[organic-chemistry.org\]](https://organic-chemistry.org)
- 11. [Sonogashira coupling - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)

- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. echemi.com [echemi.com]
- To cite this document: BenchChem. [6-Bromo-2-methylnicotinonitrile: A Strategic Heterocyclic Building Block for Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1517302#6-bromo-2-methylnicotinonitrile-as-a-heterocyclic-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com